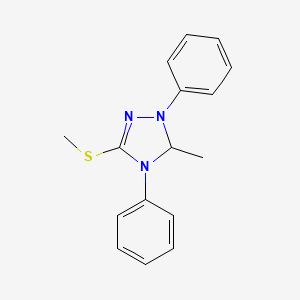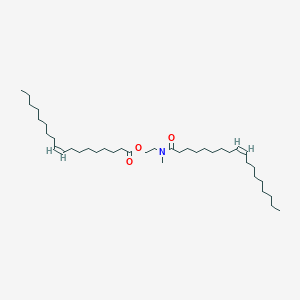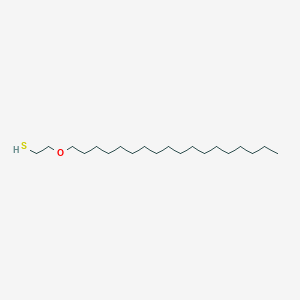![molecular formula C32H36N2O B14645202 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone CAS No. 53115-04-1](/img/structure/B14645202.png)
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone is a complex organic compound known for its unique structure and properties. This compound features a cyclohexanone core with two indole-based substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone typically involves the condensation of cyclohexanone with 1,3,3-trimethyl-2-methyleneindoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole rings.
Substitution: The compound can undergo substitution reactions, particularly at the indole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.
Applications De Recherche Scientifique
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The indole rings play a crucial role in these interactions, allowing the compound to fit into the active sites of proteins and alter their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: A nucleophilic N-heterocyclic carbene ligand used in various catalytic reactions.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: A photochromic dye with applications in optical data storage.
Uniqueness
2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone is unique due to its dual indole substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique optical properties.
Propriétés
Numéro CAS |
53115-04-1 |
|---|---|
Formule moléculaire |
C32H36N2O |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
2,6-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C32H36N2O/c1-31(2)24-14-7-9-16-26(24)33(5)28(31)20-18-22-12-11-13-23(30(22)35)19-21-29-32(3,4)25-15-8-10-17-27(25)34(29)6/h7-10,14-21H,11-13H2,1-6H3 |
Clé InChI |
RKPLVFDXQQDKDB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
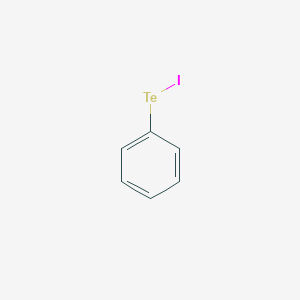

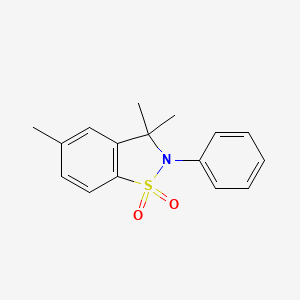
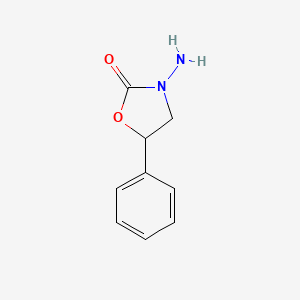

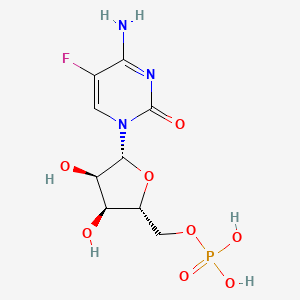
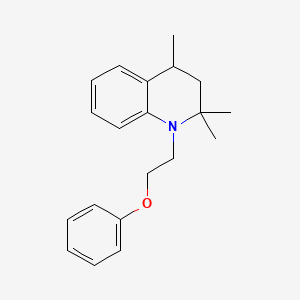
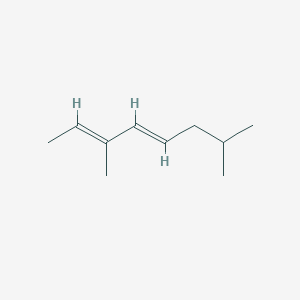
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
